Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-
Overview
Description
Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-: is a compound that belongs to the class of morpholine derivatives. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. The compound is characterized by the presence of a morpholine ring substituted with a 2-amino-1-oxo-3-phenylpropyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- typically begins with readily available starting materials such as amino alcohols, aziridines, or epoxides.
Coupling and Cyclization: A common synthetic route involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions. This method allows for the efficient production of substituted morpholines in good to excellent yields.
Intramolecular Reactions: Another approach involves intramolecular Mitsunobu reactions or Cs₂CO₃-mediated cyclization of amino diols. These reactions are performed under mild conditions and provide high stereoselectivity.
Industrial Production Methods:
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, including nucleophilic substitution, are common for morpholine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry:
Morpholine derivatives are widely used as ligands in catalysis and as intermediates in organic synthesis . Their ability to form stable complexes with metals makes them valuable in various catalytic processes.
Biology and Medicine:
In biology and medicine, morpholine derivatives have shown significant pharmaceutical properties. They are used as antimicrobial, anti-inflammatory, and antidepressant agents . For instance, compounds like Reboxetine and Moclobemide are well-known antidepressants that contain the morpholine moiety .
Industry:
In industrial applications, morpholine derivatives are used as corrosion inhibitors, surface-active agents, and organocatalysts . Their versatility and effectiveness make them valuable in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets and pathways. For example, morpholine derivatives can inhibit enzymes such as cholinesterases and legumain, which are involved in various biological processes . The inhibition of these enzymes can lead to therapeutic effects, such as the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Piperidine: Like morpholine, piperidine is a six-membered heterocyclic amine but lacks the ether oxygen.
Tetrahydrofuran: This compound is similar to morpholine but lacks the amine group.
Pyrrolidine: Another heterocyclic amine, pyrrolidine has a five-membered ring structure.
Uniqueness:
Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- is unique due to the presence of both amine and ether functional groups in its structure. This dual functionality imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-1-morpholin-4-yl-3-phenylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMZZJTBNPSTD-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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